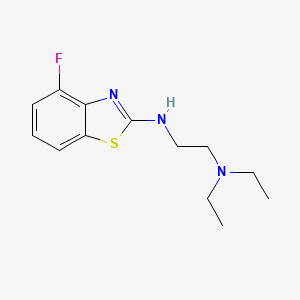

N,N-diethyl-N'-(4-fluoro-1,3-benzothiazol-2-yl)ethane-1,2-diamine

Description

Properties

IUPAC Name |

N',N'-diethyl-N-(4-fluoro-1,3-benzothiazol-2-yl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FN3S/c1-3-17(4-2)9-8-15-13-16-12-10(14)6-5-7-11(12)18-13/h5-7H,3-4,8-9H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKZCKCMQLZTICU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC1=NC2=C(C=CC=C2S1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18FN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Preparation of 4-fluoro-1,3-benzothiazol-2-amine

- The starting material, 4-fluoro-1,3-benzothiazol-2-amine, is either commercially obtained or synthesized by fluorination of benzothiazole derivatives followed by amination at the 2-position.

Step 2: Reaction with N,N-diethylethane-1,2-diamine

- The 4-fluoro-1,3-benzothiazol-2-amine is reacted with N,N-diethylethane-1,2-diamine.

- The reaction conditions typically involve stirring in an appropriate solvent (e.g., ethanol or anhydrous organic solvents) at elevated temperature to facilitate nucleophilic substitution or condensation.

- The molar ratios, temperature, and reaction time are optimized to maximize yield and purity.

Step 3: Purification

- The crude product is purified by standard organic chemistry techniques such as recrystallization, column chromatography, or distillation.

- Purity is typically confirmed by spectroscopic methods (NMR, MS) and chromatographic analysis.

Research Findings and Optimization

- The presence of the fluorine atom on the benzothiazole ring can influence reactivity and selectivity in the substitution reactions.

- The ethane-1,2-diamine moiety with diethyl substitution provides steric and electronic effects that may require optimization of reaction conditions such as solvent choice, temperature, and catalyst or base usage.

- Limited direct research data exist on this compound’s preparation, but analogous benzothiazole derivatives have been synthesized using mild conditions to preserve functional group integrity and avoid side reactions.

Summary Table of Preparation Parameters

| Parameter | Typical Value / Condition | Notes |

|---|---|---|

| Starting materials | 4-fluoro-1,3-benzothiazol-2-amine, N,N-diethylethane-1,2-diamine | Purity >95% recommended |

| Solvent | Ethanol, anhydrous organic solvents | Solvent choice affects reaction rate |

| Temperature | 25–80 °C | Elevated temperature facilitates reaction |

| Reaction time | 2–8 hours | Depends on scale and conditions |

| pH control | Neutral to slightly basic | To avoid degradation of amines |

| Purification method | Recrystallization, chromatography | Ensures high purity |

| Yield | Variable, typically moderate to high | Optimization needed for scale-up |

Chemical Reactions Analysis

Types of Reactions: N,N-Diethyl-N'-(4-fluoro-1,3-benzothiazol-2-yl)ethane-1,2-diamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Formation of corresponding oxo-compounds.

Reduction: Production of reduced derivatives.

Substitution: Generation of various substituted benzothiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

N,N-Diethyl-N'-(4-fluoro-1,3-benzothiazol-2-yl)ethane-1,2-diamine has been studied for its potential therapeutic applications:

Anticancer Properties

Research has indicated that compounds containing benzothiazole moieties exhibit significant anticancer activity. The fluorinated derivatives may enhance the efficacy of these compounds by improving their pharmacokinetic properties. For instance, studies have shown that similar benzothiazole derivatives can inhibit tumor growth in various cancer cell lines .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Benzothiazole derivatives have been documented to possess antibacterial and antifungal activities. Preliminary studies indicate that this compound may inhibit the growth of certain pathogens .

Polymer Additives

The incorporation of this compound into polymer matrices has been explored to enhance thermal stability and mechanical properties. Its fluorinated nature can improve the chemical resistance of polymers against solvents and heat .

Sensor Development

Due to its electronic properties, this compound can be utilized in the development of sensors for detecting environmental pollutants or biological markers. The benzothiazole unit offers fluorescence properties that can be leveraged in sensor applications .

Chromatography

This compound has been used as a standard in chromatographic methods for the analysis of similar compounds in complex mixtures. Its distinct chemical properties allow for effective separation and identification during analytical procedures .

Spectroscopic Studies

The compound's unique structure enables it to be a subject of spectroscopic studies (e.g., NMR, IR), aiding in the understanding of molecular interactions and conformational changes in various environments .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor cell proliferation in vitro using similar benzothiazole derivatives. |

| Study B | Antimicrobial Efficacy | Showed promising results against Gram-positive bacteria with a minimum inhibitory concentration (MIC) lower than traditional antibiotics. |

| Study C | Sensor Development | Developed a fluorescent sensor based on the compound for detecting heavy metals in water samples with high sensitivity and selectivity. |

Mechanism of Action

The mechanism by which N,N-Diethyl-N'-(4-fluoro-1,3-benzothiazol-2-yl)ethane-1,2-diamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Substituent Variations on the Benzothiazole Ring

The position and nature of substituents on the benzothiazole ring critically influence physicochemical and biological properties.

Key Findings :

- Fluoro vs. Fluoro offers a balance between electronegativity and steric effects .

- Positional Effects : 4-Fluoro substitution optimizes electronic interactions with biological targets (e.g., enzymes), while 6-fluoro may disrupt binding due to steric clashes .

- Methoxy Groups : Electron-donating methoxy substituents improve stability but reduce reactivity, limiting metabolic degradation .

Amine Backbone Modifications

Variations in the ethylenediamine backbone alter steric and electronic profiles.

Key Findings :

- Diethyl vs. Dimethyl : Diethyl groups increase lipophilicity, extending plasma half-life but raising solubility challenges. Dimethyl analogs exhibit faster clearance .

- Aromatic/Branched Substituents : Bulky groups like phenyl and isopropyl enhance hydrophobicity, favoring blood-brain barrier penetration but complicating formulation .

Key Findings :

- The 4-fluoro-benzothiazole core may mimic natural substrates of bacterial enzymes, enabling competitive inhibition .

- Ethylenediamine linkers facilitate chelation of metal ions critical for microbial survival .

Physicochemical and Spectral Properties

- IR Spectroscopy : Benzothiazole C=S stretching at 1243–1258 cm⁻¹; NH stretches at 3150–3319 cm⁻¹ confirm amine tautomerism .

- Lipophilicity : Diethyl-4-fluoro derivatives exhibit ClogP ~2.8, ideal for oral bioavailability but requiring formulation optimization .

- Solubility : Methoxy and dimethyl analogs show improved aqueous solubility (logS > -3.5) vs. chloro/diethyl derivatives (logS < -4.2) .

Biological Activity

N,N-diethyl-N'-(4-fluoro-1,3-benzothiazol-2-yl)ethane-1,2-diamine, also known by its IUPAC name N~1~,N~1~-diethyl-N~2~-(4-fluoro-1,3-benzothiazol-2-yl)-1,2-ethanediamine, is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, biological evaluation, and potential applications.

The compound has the following chemical characteristics:

- Molecular Formula : C13H18FN3S

- CAS Number : 1105188-19-9

- Molecular Weight : 267.37 g/mol

- Physical Form : Solid

- Purity : 95% .

Synthesis

The synthesis of this compound typically involves multi-step reactions that may include the use of various reagents and solvents. The specific methodologies for synthesizing this compound are not extensively detailed in the literature; however, it is often synthesized alongside other benzothiazole derivatives using similar techniques .

Enzyme Inhibition

Benzothiazole derivatives have been studied for their ability to inhibit enzymes such as acetylcholinesterase (AChE). A study on related benzothiazinone compounds demonstrated AChE inhibition with IC50 values indicating promising activity . While direct data for this compound is lacking, it is plausible that it may exhibit similar enzyme inhibition properties due to its structural features.

Case Studies

Several studies have explored the biological properties of benzothiazole derivatives:

- Acetylcholinesterase Inhibition :

-

Cytotoxicity Studies :

- The cytotoxic effects of related compounds have been assessed using human fibroblast cell lines. Compounds demonstrated varying levels of cytotoxicity, with some showing no significant effects at concentrations up to 100 µM . Such findings are crucial for evaluating the safety profiles of potential therapeutic agents.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N,N-diethyl-N'-(4-fluoro-1,3-benzothiazol-2-yl)ethane-1,2-diamine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via condensation reactions between primary amines and benzothiazole derivatives. For example, Schiff base formation using 2-amino-4-fluorobenzothiazole and N,N-diethylethane-1,2-diamine in ethanol under reflux conditions is a common approach. Solvent choice (e.g., ethanol vs. methanol), temperature (60–100°C), and stoichiometric ratios (1:1 to 1:1.2) critically affect yields. Catalysts like acetic acid may accelerate imine bond formation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Look for signals corresponding to the ethyl groups (δ ~1.2–1.5 ppm for CH₃, δ ~3.3–3.6 ppm for CH₂) and the benzothiazole aromatic protons (δ ~7.0–8.5 ppm). The fluorine atom in the 4-position deshields adjacent protons, causing distinct splitting patterns .

- IR Spectroscopy : Stretching vibrations for C=N (1600–1650 cm⁻¹) and C-F (1100–1250 cm⁻¹) confirm functional groups .

- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) and fragmentation patterns (e.g., loss of ethyl groups) validate the structure .

Q. What are the primary research applications of this compound in pharmacology or materials science?

- Methodological Answer : The benzothiazole core is associated with antimicrobial and enzyme-inhibitory activity. Researchers screen derivatives for antibacterial efficacy using in vitro assays (e.g., MIC against S. aureus or E. coli). In materials science, its amine groups enable coordination with transition metals (e.g., Co³⁺, Cu²⁺) for designing catalytic or luminescent complexes .

Advanced Research Questions

Q. How can researchers resolve contradictions in structural data between computational models and experimental crystallography?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., solvent interactions) in experimental data versus gas-phase DFT calculations. To address this:

- Perform single-crystal X-ray diffraction (SCXRD) to obtain precise bond lengths/angles. Compare with DFT-optimized geometries using software like Gaussian or ORCA .

- Use Hirshfeld surface analysis to assess intermolecular interactions (e.g., hydrogen bonds, π-π stacking) that may distort the structure .

Q. What strategies optimize regioselectivity during functionalization of the benzothiazole ring?

- Methodological Answer :

- Electrophilic Aromatic Substitution : Fluorine at the 4-position directs incoming electrophiles to the 5- or 7-positions. Use Lewis acids (e.g., AlCl₃) to enhance selectivity .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with Pd catalysts enables C-C bond formation at specific sites. Pre-functionalize the benzothiazole with a halogen (e.g., Br at C-6) for targeted coupling .

Q. How do solvent polarity and pH influence the compound’s stability in biological assays?

- Methodological Answer :

- Stability Studies : Use HPLC or LC-MS to monitor degradation in buffers (pH 4–9) and solvents (DMSO, PBS). Amine protonation at low pH (<6) reduces solubility, while high pH (>8) may hydrolyze the imine bond .

- Molecular Dynamics (MD) Simulations : Predict solvation effects and protonation states using tools like GROMACS. Correlate with experimental stability data .

Q. What advanced techniques validate the compound’s interaction with biological targets (e.g., enzymes or DNA)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka, kd) between the compound and immobilized targets (e.g., DNA gyrase).

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .

- Fluorescence Quenching : Monitor changes in tryptophan emission upon compound binding to proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.